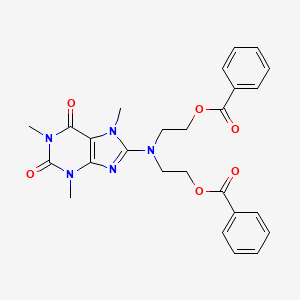
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(benzoyloxy)ethyl)amino)-1,3,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(benzoyloxy)ethyl)amino)-1,3,7-trimethyl- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(benzoyloxy)ethyl)amino)-1,3,7-trimethyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions to introduce the desired functional groups. Common reagents used in these reactions include benzoyl chloride, ethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(benzoyloxy)ethyl)amino)-1,3,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzoyl chloride, ethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(benzoyloxy)ethyl)amino)-1,3,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(benzoyloxy)ethyl)amino)-1,3,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-: Known for its use in medicinal chemistry.
1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl-: Studied for its biological activity.
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(1-methyl-2-phenylethyl)amino]ethyl]-: Used in various chemical syntheses.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(benzoyloxy)ethyl)amino)-1,3,7-trimethyl- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
135101-48-3 |
|---|---|
Fórmula molecular |
C26H27N5O6 |
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
2-[2-benzoyloxyethyl-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)amino]ethyl benzoate |
InChI |
InChI=1S/C26H27N5O6/c1-28-20-21(29(2)26(35)30(3)22(20)32)27-25(28)31(14-16-36-23(33)18-10-6-4-7-11-18)15-17-37-24(34)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3 |
Clave InChI |
PEZNNKUFWFIHIK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C1N(CCOC(=O)C3=CC=CC=C3)CCOC(=O)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


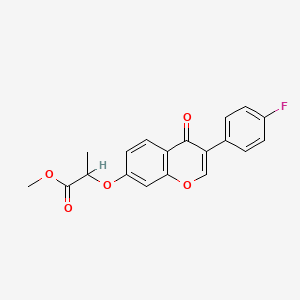

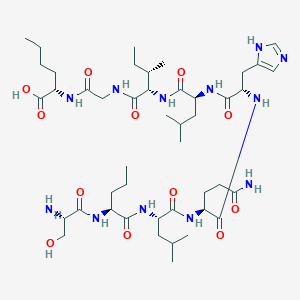

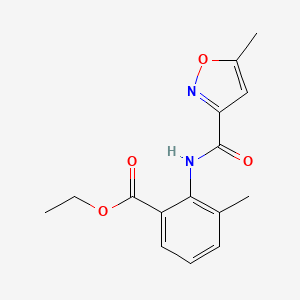

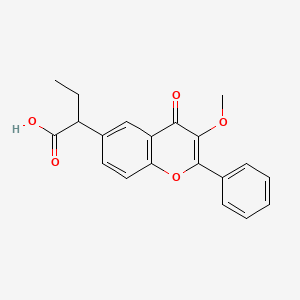

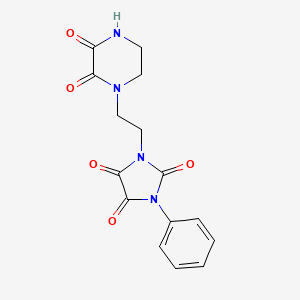


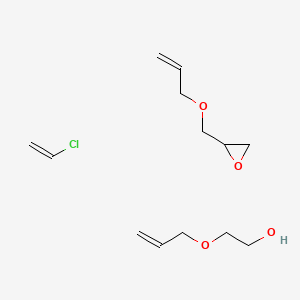
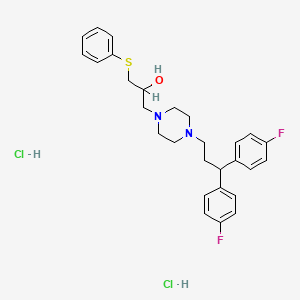
![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
